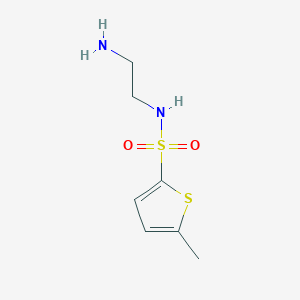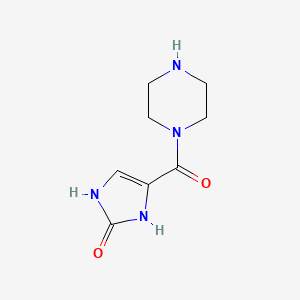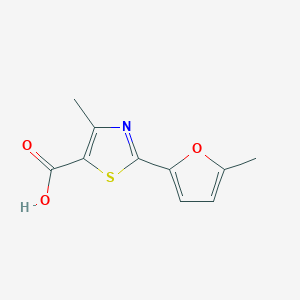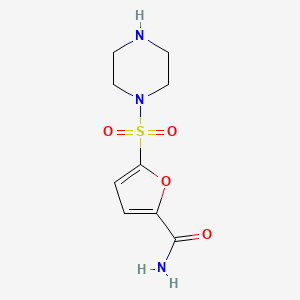
2-Méthyl-5-(thiomorpholine-4-carbonyl)phénol
Vue d'ensemble
Description
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is a useful research compound. Its molecular formula is C12H15NO2S and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche biomédicale
2-Méthyl-5-(thiomorpholine-4-carbonyl)phénol: est utilisé en recherche biomédicale en raison de son activité biologique potentielle. Il fait partie d'une classe de composés qui peuvent être utilisés pour synthétiser des molécules plus complexes qui peuvent avoir des effets thérapeutiques. Les caractéristiques structurales du composé, telles que le cycle thiomorpholine, sont intéressantes pour le développement de nouveaux produits pharmaceutiques .
Science des matériaux
En science des matériaux, ce composé est exploré pour ses propriétés en tant que matériau semi-conducteur organique. Sa structure moléculaire pourrait être précieuse pour créer de nouveaux types de semi-conducteurs organiques, qui sont essentiels pour développer des dispositifs électroniques flexibles .
Production d'énergie
This compound: peut avoir des applications dans la production d'énergie, en particulier dans le développement de nouveaux matériaux pour les cellules solaires et les batteries. Ses propriétés chimiques uniques pourraient conduire à des technologies de stockage et de conversion d'énergie plus efficaces .
Sciences de l'environnement
Ce composé est étudié pour son utilisation en sciences de l'environnement, en particulier dans le développement de capteurs et de matériaux capables de détecter ou d'absorber les polluants. Sa réactivité avec divers contaminants environnementaux en fait un candidat pour la création d'outils de surveillance environnementale plus sensibles et sélectifs .
Synthèse chimique
Enfin, dans le domaine de la synthèse chimique, This compound sert de brique de base pour la synthèse d'une large gamme de composés chimiques. Sa polyvalence dans les réactions en fait un réactif précieux pour la construction de molécules organiques complexes .
Propriétés
IUPAC Name |
(3-hydroxy-4-methylphenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPFNKDKVYVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)


![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)




